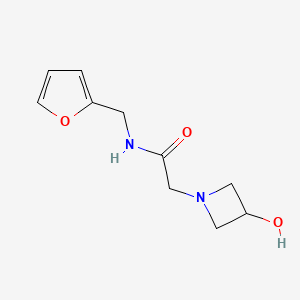
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a furan ring and an azetidine ring, making it a subject of interest in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with 3-hydroxyazetidine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine and furan derivatives.
科学研究应用
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide involves its interaction with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- N-(furan-2-ylmethyl)-2-phenoxyacetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- N-(2-furan-2-yl-1-(4H-furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide
Uniqueness
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is unique due to its combination of a furan ring and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
1339795-30-0 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c13-8-5-12(6-8)7-10(14)11-4-9-2-1-3-15-9/h1-3,8,13H,4-7H2,(H,11,14) |
InChI 键 |
HMGUHWBWQGZUBL-UHFFFAOYSA-N |
SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)O |
规范 SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















